molecular formula C12H13NO3S B286028 2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one

Cat. No. B286028
M. Wt: 251.3 g/mol
InChI Key: XZMRWOYTKGNSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is a heterocyclic compound with a spiro structure. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the biosynthesis of important cellular components. For example, it has been reported to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication. It has also been suggested that the compound may act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various bacterial and fungal strains. It has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases. Additionally, the compound has been reported to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on 2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one. One potential direction is to study the compound's activity against other bacterial and fungal strains. Additionally, further studies could be conducted to investigate the compound's potential use in the treatment of inflammatory diseases and cancer. Furthermore, the compound's mechanism of action could be further elucidated to better understand its potential therapeutic applications. Finally, studies could be conducted to investigate the compound's potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been reported in the literature. The most common method involves the reaction of 1,3-cyclohexanedione with 2-nitrothiophene in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization reaction to form the spiro structure. This method has been optimized to yield the compound in high purity and yield.

Scientific Research Applications

2-nitro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one has been studied for its potential therapeutic applications. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has shown promising activity against various bacterial and fungal strains. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, the compound has been reported to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.

properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.3 g/mol

IUPAC Name

2-nitrospiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one

InChI

InChI=1S/C12H13NO3S/c14-9-7-12(4-2-1-3-5-12)11-8(9)6-10(17-11)13(15)16/h6H,1-5,7H2

InChI Key

XZMRWOYTKGNSGT-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CC(=O)C3=C2SC(=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C2SC(=C3)[N+](=O)[O-]

Origin of Product

United States

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